molecular formula C8H9NO3 B068829 (S)-2-Amino-2-(2-hydroxyphenyl)acetic acid CAS No. 185339-08-6

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid

Cat. No.: B068829
CAS No.: 185339-08-6
M. Wt: 167.16 g/mol
InChI Key: LIDYFNYBHXPTJG-ZETCQYMHSA-N
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Description

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenylacetic acid, featuring an amino group and a hydroxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-hydroxyphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis often begins with (2-chlorophenyl)acetic acid.

    Hydrolysis: The (2-chlorophenyl)acetic acid is treated with an alkali metal hydroxide, such as sodium hydroxide, in an organic solvent like an inert hydrocarbon solvent. .

    Amination: The resulting intermediate is then subjected to amination to introduce the amino group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives of this compound.

Scientific Research Applications

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog without the amino and hydroxy groups.

    4-Hydroxyphenylacetic acid: Similar structure but with the hydroxy group in the para position.

    3-Hydroxyphenylacetic acid: Hydroxy group in the meta position.

    Phenylpyruvic acid: Contains a keto group instead of the amino group

Uniqueness

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-2-(2-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDYFNYBHXPTJG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477731
Record name (2S)-Amino(2-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185339-08-6
Record name (2S)-Amino(2-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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